(R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile
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Overview
Description
®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile is an organic compound with a unique structure characterized by a cyclopentene ring substituted with three methyl groups and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,3-trimethylcyclopent-3-ene with acetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid
- 2,2,3-Trimethylcyclopent-3-ene-1-methanol
- 2,2,3-Trimethylcyclopent-3-ene-1-amine
Properties
CAS No. |
26585-74-0 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3/t9-/m1/s1 |
InChI Key |
YYJOTFQPYNOYAB-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C1(C)C)CC#N |
Canonical SMILES |
CC1=CCC(C1(C)C)CC#N |
Origin of Product |
United States |
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